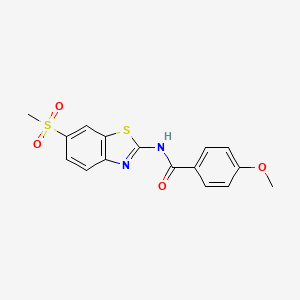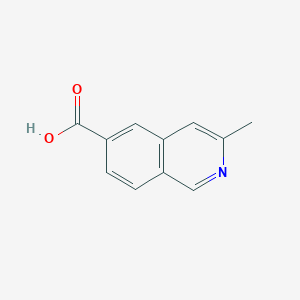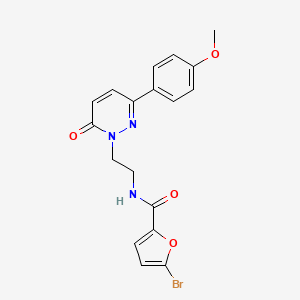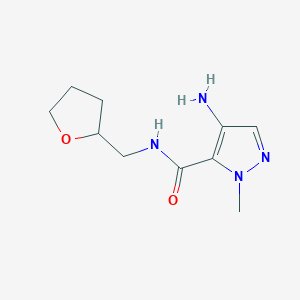![molecular formula C15H22BFO3 B2458485 2-[4-(エトキシメチル)-3-フルオロフェニル]-4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン CAS No. 2246880-20-4](/img/structure/B2458485.png)
2-[4-(エトキシメチル)-3-フルオロフェニル]-4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(Ethoxymethyl)-3-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, commonly known as EFdA, is a nucleoside reverse transcriptase inhibitor (NRTI) that has shown promising results in the treatment of HIV. EFdA is a synthetic compound that is structurally similar to other NRTIs, such as tenofovir and emtricitabine. However, EFdA has several unique properties that make it a potential candidate for the development of new HIV treatments.
作用機序
Target of Action
A structurally similar compound, 2-(ethoxymethyl)-4-(4-fluorophenyl)-3-[2-(2-hydroxyphenoxy)pyrimidin-4-yl]isoxazol-5 (2h)-one, is known to target the mitogen-activated protein kinase 14 . This kinase plays an essential role in the MAP kinase signal transduction pathway .
Mode of Action
Specifically, the oxidative removal of the N-ethoxymethyl group of Chlorfenapyr by mixed function oxidases forms a compound that uncouples oxidative phosphorylation at the mitochondria, resulting in disruption of ATP production .
Result of Action
The related compound chlorfenapyr’s action results in cellular death due to the disruption of atp production .
Action Environment
A study on chlorfenapyr showed that the compound’s degradation increased with increasing temperature and exposure time .
実験室実験の利点と制限
EFdA has several advantages over other 2-[4-(Ethoxymethyl)-3-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolanes, including its high potency, low toxicity, and low potential for drug interactions. However, the synthesis of EFdA is complex and requires specialized equipment and expertise. This may limit its availability for use in laboratory experiments.
将来の方向性
There are several potential future directions for research on EFdA. One area of interest is the development of new HIV treatments that incorporate EFdA. Another area of interest is the use of EFdA in combination with other drugs to enhance its efficacy. Additionally, further research is needed to fully understand the mechanisms of action and potential side effects of EFdA.
合成法
EFdA was first synthesized in 2005 by a team of researchers at Emory University. The synthesis method involves several steps, including the reaction of a boronic acid with a fluorinated aryl bromide, followed by the addition of an ethoxymethyl group to the resulting compound. The final product is then purified using chromatography techniques.
科学的研究の応用
- 用途: ENA423200428は、BAMFsの合成における前駆体または触媒として役立ちます。BAMFsは、優れた物理化学的特性により、バイオディーゼル候補またはディーゼル添加剤として考えられています .
- 用途: ENA423200428は、バイオマスのアップグレードのためのDESベースの反応における触媒として使用される可能性があります。 DESsは、一般的な有機溶媒に代わる溶媒として検討されており、この化合物はバイオマスの効率的な変換に貢献する可能性があります .
バイオマス由来液体燃料
深共晶溶媒(DESs)を触媒として
特性
IUPAC Name |
2-[4-(ethoxymethyl)-3-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BFO3/c1-6-18-10-11-7-8-12(9-13(11)17)16-19-14(2,3)15(4,5)20-16/h7-9H,6,10H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUXUMFJGQLOECD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)COCC)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BFO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(6-Chloropyridazin-3-yl)amino]pyrrolidine-2,5-dione](/img/structure/B2458402.png)


![1-(3-chloro-4-methylphenyl)-3-(m-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2458405.png)

![1,7-dimethyl-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2458409.png)
![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((4-bromo-2-chlorophenyl)amino)formamide](/img/structure/B2458411.png)



![2-(5-(4-ethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2458419.png)
![6-(((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-methyl-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2458420.png)

![2-[2-(9H-Fluoren-9-ylmethoxycarbonyl)-6-oxa-2-azaspiro[3.5]nonan-7-yl]acetic acid](/img/structure/B2458425.png)